3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline
CAS No.: 1040691-80-2
Cat. No.: VC2984508
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040691-80-2 |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | 3-(2-ethoxyethoxy)-N-(furan-2-ylmethyl)aniline |
| Standard InChI | InChI=1S/C15H19NO3/c1-2-17-9-10-19-14-6-3-5-13(11-14)16-12-15-7-4-8-18-15/h3-8,11,16H,2,9-10,12H2,1H3 |
| Standard InChI Key | JUDSDCJFDIBSMH-UHFFFAOYSA-N |
| SMILES | CCOCCOC1=CC=CC(=C1)NCC2=CC=CO2 |
| Canonical SMILES | CCOCCOC1=CC=CC(=C1)NCC2=CC=CO2 |
Introduction
3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline is an organic compound characterized by its unique molecular structure, which includes an aniline core, a furylmethyl group attached to the nitrogen atom, and a 2-ethoxyethoxy substituent at the para position of the aniline ring. This compound is classified as an aniline derivative, which is significant in various chemical and pharmaceutical applications due to its potential biological activity and reactivity.
Synthesis of 3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline
The synthesis of this compound typically involves a multi-step process. The initial step includes the formation of the appropriate aniline derivative, followed by nucleophilic substitution reactions. The technical details of the synthesis require careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. The use of inert atmospheres may also be necessary to prevent oxidation during reactions.
Chemical Reactions and Reactivity
3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline can undergo various chemical reactions typical for aniline derivatives. These reactions often require specific solvents and temperatures to achieve optimal yields while minimizing side reactions. The presence of the furylmethyl group enhances its reactivity and interaction with biological molecules.
Biological Activity and Applications
The mechanism of action for 3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline involves its interaction with biological molecules such as enzymes or receptors. This interaction may result in various biological effects depending on the specific target and context in which the compound is used. The compound's potential applications in pharmaceuticals are significant due to its ability to modulate enzymatic activity or receptor signaling pathways.
Safety and Handling
3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline is classified as an irritant. Therefore, handling requires appropriate safety measures, including protective clothing and equipment to prevent exposure.
Suppliers and Availability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume